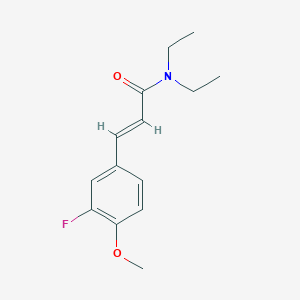
n,n-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is an organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and diethylamine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with diethylamine to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the condensation and acrylamide formation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-substituted aromatic ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-fluoro-4-methoxybenzamide: Similar structure but lacks the acrylamide moiety.
3-Fluoro-4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the acrylamide moiety.
3-Fluoro-4-methoxyacetophenone: Features a ketone group instead of the acrylamide moiety.
Uniqueness
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is unique due to the presence of both the fluoro-substituted aromatic ring and the acrylamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18FNO2 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
(E)-N,N-diethyl-3-(3-fluoro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H18FNO2/c1-4-16(5-2)14(17)9-7-11-6-8-13(18-3)12(15)10-11/h6-10H,4-5H2,1-3H3/b9-7+ |
Clé InChI |
WDUDMHNSDMYDPH-VQHVLOKHSA-N |
SMILES isomérique |
CCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)F |
SMILES canonique |
CCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


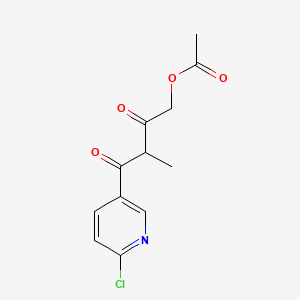

![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
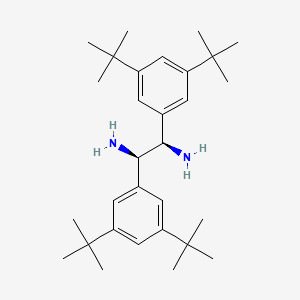

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
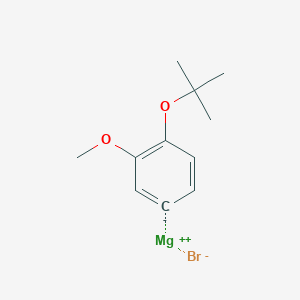

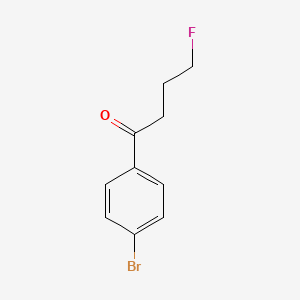
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)


